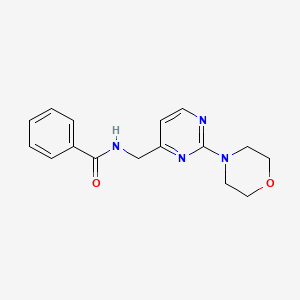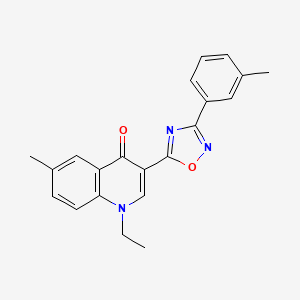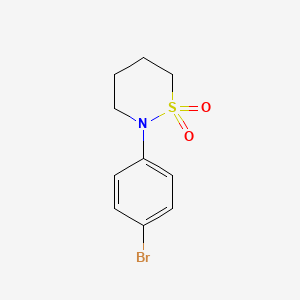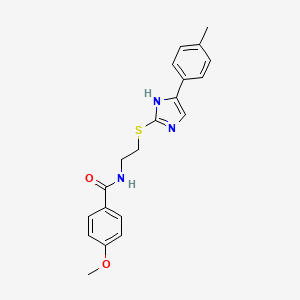![molecular formula C26H25NO4 B2654823 4-(3,4-二氢异喹啉-2(1H)-基甲基)-5-羟基-2-甲基萘[1,2-b]呋喃-3-羧酸乙酯 CAS No. 438488-44-9](/img/structure/B2654823.png)
4-(3,4-二氢异喹啉-2(1H)-基甲基)-5-羟基-2-甲基萘[1,2-b]呋喃-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the isoquinoline group could potentially be introduced via a Pictet-Spengler reaction or a similar method . The furan ring might be formed through a Paal-Knorr synthesis or another suitable method. The carboxylate group could be introduced through a variety of methods, such as the reaction of a suitable precursor with a base .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoquinoline and furan rings are both aromatic, which means they are planar and have a delocalized π electron system. The carboxylate group is polar and can participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylate group could react with acids to form esters, or with bases to form salts. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the isoquinoline group could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present. The presence of the polar carboxylate group might increase its solubility in polar solvents .科学研究应用
Potential Use in Drug Synthesis
The compound is a complex organic molecule that could potentially be used in the synthesis of various drugs . The presence of the tetrahydroisoquinoline group suggests it could be used in the creation of a variety of pharmaceuticals, as this structure is found in many biologically active compounds .
Use in Persistent Luminescent Materials
Warm-color persistent luminescent materials are strongly desired for signage markings and medical imaging in comparison with green or blue counterparts. A similar compound, Nb-doped Sr3SiO5:Eu2+, has been reported as a novel yellow long-persistent phosphor . This suggests potential for the compound in the field of luminescent materials.
Potential Use in Nanoparticle Applications
Strontium-based nanoparticles have gained interest in the field of medicine and dentistry due to their similar property with calcium. They exhibit antimicrobial ability and are efficient in the removal of toxic contaminants from industrial wastewater . Although the compound is not strontium-based, it’s possible that it could have similar applications given its complex structure.
Potential Use in AI Browsers
Potential Use in Environmental Sciences
Strontium nanoparticles are also used in wastewater treatment, agriculture, and as gas sensors to sense several toxic gases . The compound , due to its complex structure, might have potential applications in these areas.
Potential Use in Photocatalytic Applications
Doping SrTiO3 has been reviewed for critical photocatalytic applications . Although the compound is not SrTiO3, the presence of similar groups in its structure might suggest potential uses in photocatalytic applications.
未来方向
属性
IUPAC Name |
ethyl 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-3-30-26(29)22-16(2)31-25-20-11-7-6-10-19(20)24(28)21(23(22)25)15-27-13-12-17-8-4-5-9-18(17)14-27/h4-11,28H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXADGNCVQLABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCC5=CC=CC=C5C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2654746.png)



![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2654753.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2654755.png)
![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654756.png)
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2654758.png)

![Benzo[d][1,3]dioxol-5-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2654760.png)
![4-(N,N-diisobutylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2654762.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2654763.png)